3α,7α-Dihydroxycoprostanic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

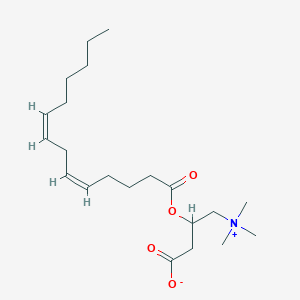

3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterium-labeled analogue of 3α,7α-Dihydroxycoprostanic Acid. This compound is an endogenous metabolite and a bile acid precursor to chenodeoxycholic acid . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Wissenschaftliche Forschungsanwendungen

3α,7α-Dihydroxycoprostanic Acid-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.

Biology: Employed in metabolic studies to understand the role of bile acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new drugs and therapeutic agents

Wirkmechanismus

Target of Action

3α,7α-Dihydroxycoprostanic Acid-d3 is an endogenous metabolite and a bile acid . It is primarily targeted towards the synthesis of chenodeoxycholic acid . Chenodeoxycholic acid plays a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound interacts with its targets by undergoing side chain oxidation during the synthesis of bile acids . This process is crucial for the production of chenodeoxycholic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of bile acids. It acts as a precursor to chenodeoxycholic acid . The production of chenodeoxycholic acid is essential for the emulsification of dietary fats and their subsequent absorption in the small intestine .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary molecular and cellular effect of this compound’s action is the production of chenodeoxycholic acid . Chenodeoxycholic acid is a key bile acid that aids in the digestion and absorption of dietary fats .

Biochemische Analyse

Biochemical Properties

3α,7α-Dihydroxycoprostanic Acid-d3 plays a significant role in biochemical reactions. As an endogenous metabolite, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, often involving binding interactions and enzymatic processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins Its localization or accumulation can be influenced by these interactions

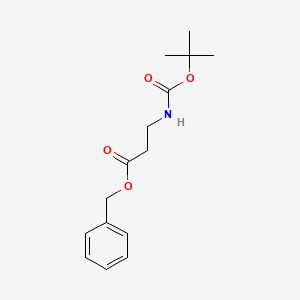

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium into the 3α,7α-Dihydroxycoprostanic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .

Analyse Chemischer Reaktionen

Types of Reactions

3α,7α-Dihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3α,7α-Dihydroxycoprostanic Acid: The non-deuterated analogue, also a bile acid precursor.

Chenodeoxycholic Acid: The final product of the metabolic pathway involving 3α,7α-Dihydroxycoprostanic Acid-d3.

Cholic Acid: Another bile acid with similar metabolic functions

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides a valuable tool for studying metabolic processes and drug interactions. This labeling allows for precise tracking and quantification in various research applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3α,7α-Dihydroxycoprostanic Acid-d3 involves the oxidation of cholic acid-d3 to form the desired product.", "Starting Materials": [ "Cholic acid-d3", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cholic acid-d3 is dissolved in methanol and treated with sodium periodate to form the corresponding aldehyde intermediate.", "The aldehyde intermediate is then oxidized with sodium metaperiodate to form the carboxylic acid intermediate.", "The carboxylic acid intermediate is reduced with sodium borohydride to form the alcohol intermediate.", "The alcohol intermediate is then treated with sodium hydroxide to form the final product, 3α,7α-Dihydroxycoprostanic Acid-d3." ] } | |

CAS-Nummer |

338976-76-4 |

Molekularformel |

C₂₇H₄₃D₃O₄ |

Molekulargewicht |

437.67 |

Synonyme |

(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)